1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone
CAS No.:
Cat. No.: VC17445020
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O |
|---|---|
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | 1-[2-[6-(dimethylamino)-4-methylpyridin-3-yl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H23N3O/c1-11-9-15(17(3)4)16-10-13(11)14-7-5-6-8-18(14)12(2)19/h9-10,14H,5-8H2,1-4H3 |
| Standard InChI Key | PAENZJNHPCPCOC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C2CCCCN2C(=O)C)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl)ethanone (C₁₅H₂₃N₃O) features a pyridine ring substituted with a dimethylamino group at position 6 and a methyl group at position 4. This pyridine moiety is tethered to a piperidine ring via a carbon-carbon bond at position 3, while the piperidine’s nitrogen is acetylated by an ethanone group. The three-dimensional conformation enables potential interactions with biological targets, as the dimethylamino group enhances solubility, and the ethanone moiety may participate in hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O |
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | 1-[2-(6-(Dimethylamino)-4-methylpyridin-3-yl)piperidin-1-yl]ethanone |
| Canonical SMILES | CC1=CC(=NC(=C1N(C)C)C2CCCCN2C(=O)C)C |
| Topological Polar Surface Area | 45.4 Ų (estimated) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Pyridine Substitution: 4-Methylpyridin-3-amine undergoes dimethylation using methyl iodide in the presence of a base to introduce the dimethylamino group.
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Piperidine Coupling: A Suzuki-Miyaura reaction links the modified pyridine to a brominated piperidine intermediate.
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Acetylation: The piperidine nitrogen is acetylated using acetic anhydride or acetyl chloride under reflux conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CH₃I, K₂CO₃, DMF, 80°C, 12 h | 68% |
| 2 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C | 52% |
| 3 | (CH₃CO)₂O, Et₃N, CH₂Cl₂, RT, 6 h | 85% |
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Purity is verified via HPLC (≥95%), and structural confirmation uses LC-MS and ¹H NMR.
Biological Activities and Mechanism of Action
Hypothesized Targets
The compound’s structure suggests affinity for:
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Kinases: The dimethylamino group may mimic ATP’s adenine ring, enabling competitive inhibition.
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GPCRs: Piperidine derivatives commonly target adrenergic or serotonin receptors .
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Epigenetic Regulators: The ethanone group could interact with histone deacetylases (HDACs).
Comparative Analysis with Analogs
Compounds sharing structural motifs exhibit diverse activities:
Table 3: Biological Activities of Structural Analogs
Applications in Medicinal Chemistry
Pharmacokinetic Considerations
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Solubility: Estimated logP = 2.1 (moderately lipophilic).
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Metabolism: Predicted CYP3A4-mediated oxidation of the piperidine ring.
Future Research Directions
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Target Identification: High-throughput screening against kinase and receptor libraries.
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ADMET Profiling: In vitro assays for bioavailability, toxicity, and metabolic stability.
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Structural Optimization: Introducing fluorinated groups to enhance blood-brain barrier penetration.
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